5-nitro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide
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Overview
Description
5-nitro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both piperazine and nitrofuran moieties in its structure suggests that it may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Nitro Group: The nitrofuran moiety can be introduced through nitration reactions, where a furan ring is treated with nitric acid under controlled conditions.
Coupling Reactions: The final step involves coupling the piperazine derivative with the nitrofuran moiety using appropriate coupling agents and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions to form corresponding nitro compounds.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-nitro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system.
Pathways Involved: By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine, which can enhance cholinergic neurotransmission and potentially improve cognitive function.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide
- N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester
Uniqueness
5-nitro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide is unique due to its specific combination of piperazine and nitrofuran moieties, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds .
Properties
Molecular Formula |
C19H22N4O5 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C19H22N4O5/c1-13(2)19(25)22-11-9-21(10-12-22)15-5-3-14(4-6-15)20-18(24)16-7-8-17(28-16)23(26)27/h3-8,13H,9-12H2,1-2H3,(H,20,24) |
InChI Key |
GZRYTHJYFZWAQX-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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